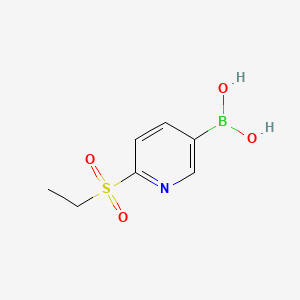

6-(Ethanesulfonyl)pyridine-3-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-(Ethanesulfonyl)pyridine-3-boronic acid” is a chemical compound . It is a type of boronic acid, which is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

Synthesis Analysis

The synthesis of boronic acids like “6-(Ethanesulfonyl)pyridine-3-boronic acid” often involves the addition of organometallic reagents to boranes . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .Molecular Structure Analysis

The molecular structure of “6-(Ethanesulfonyl)pyridine-3-boronic acid” involves the formation of a five- or six-membered boronic cyclic ester in aqueous media . The hydrogen bonding interactions of the resulting 2D and 3D assemblies involve at least one of the following charge-assisted synthons: –B (OH) 2 ⋯ − OOCR, RCOOH⋯ − OOCR or PyN + –H⋯ − OOCR .Chemical Reactions Analysis

Boronic acids like “6-(Ethanesulfonyl)pyridine-3-boronic acid” are used in Suzuki–Miyaura (SM) coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Wissenschaftliche Forschungsanwendungen

Sensing Applications

Boronic acids, including pyridinylboronic acids, are increasingly utilized in diverse areas of research, including various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This could potentially be applied to “6-(Ethanesulfonyl)pyridine-3-boronic acid”.

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This suggests potential applications in protein research and biochemistry.

Therapeutics Development

Boronic acids have been used in the development of therapeutics . While specific applications for “6-(Ethanesulfonyl)pyridine-3-boronic acid” are not mentioned, it’s possible that this compound could have similar uses.

Separation Technologies

Boronic acids have been used in separation technologies . They can form cyclic esters with carbohydrate derivatives, which have been applied extensively in glycoscience, including in the sensing and separation of carbohydrate derivatives .

Suzuki-Miyaura Cross-Coupling Reactions

Pyridinylboronic acids can be used as reagents for phosphine-free Suzuki-Miyaura cross-coupling reactions . This is a type of reaction that couples two organic compounds to form a larger one.

Synthesis of Potential Cancer Therapeutics

Pyridinylboronic acids have been used in the preparation of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . This suggests that “6-(Ethanesulfonyl)pyridine-3-boronic acid” could potentially be used in similar applications.

Wirkmechanismus

Target of Action

6-(Ethanesulfonyl)pyridine-3-boronic acid is a type of organoboron compound . The primary targets of this compound are the transition metals used in carbon-carbon bond forming reactions, such as palladium .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group . Transmetalation then occurs, where the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This pathway is crucial for forming carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects include the formation of new organic compounds through the creation of these bonds .

Pharmacokinetics

Organoboron compounds are generally known for their stability and environmental benignity , which may influence their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants present in the SM cross-coupling reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(Ethanesulfonyl)pyridine-3-boronic acid. The SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that it can occur effectively in a variety of environments.

Safety and Hazards

Zukünftige Richtungen

The future directions in the research and application of “6-(Ethanesulfonyl)pyridine-3-boronic acid” and similar boronic acids could involve their use in the synthesis of more complex organic compounds. For instance, the polyethyleneimine (PEI)-assisted 6-aminopyridine-3-boronic acid functionalized magnetic nanoparticles (MNPs) were developed to capture efficiently cis-diol-containing polyphenols under neutral condition .

Eigenschaften

IUPAC Name |

(6-ethylsulfonylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-2-14(12,13)7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHDBJRIKJSJMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)S(=O)(=O)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681620 |

Source

|

| Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-84-2 |

Source

|

| Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

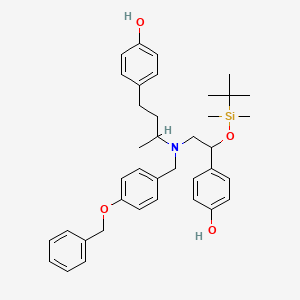

![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)

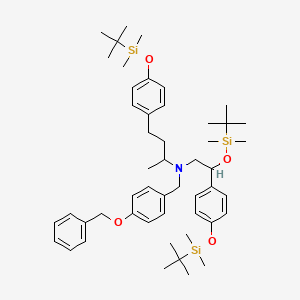

![1-[4-[(4-Phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol](/img/structure/B582110.png)

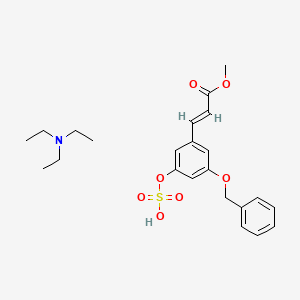

methanone](/img/structure/B582118.png)